4-Methoxyphenylacetic acid

Overview

Description

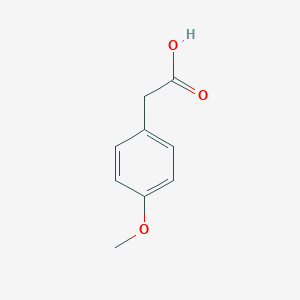

4-Methoxyphenylacetic acid (CAS 104-01-8) is an aromatic carboxylic acid characterized by a phenyl group substituted with a methoxy (-OCH₃) group at the para position and an acetic acid side chain. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the design of enzyme inhibitors and cytotoxic agents . For instance, its esters have been developed as potent 15-lipoxygenase (15-LOX) inhibitors, with IC₅₀ values as low as 1.9 μM in soybean 15-LOX (SLO) inhibition studies . Additionally, it is a key precursor in synthesizing anticancer compounds such as thiadiazole derivatives, which exhibit selective cytotoxicity against leukemia cells . Beyond pharmacology, this compound is identified as a chemical marker in Kanuka honey and has been implicated in metabolomic studies of sepsis-associated encephalopathy (SAE) due to its role in gut-brain axis signaling .

Preparation Methods

Hydrolysis of Methoxybenzyl Cyanide in Concentrated Sulfuric Acid

Reaction Mechanism and Process Optimization

The most widely documented method involves the hydrolysis of p-methoxybenzyl cyanide (4-methoxybenzyl cyanide) in 30–70% concentrated sulfuric acid at 90–150°C . The nitrile group undergoes acid-catalyzed hydrolysis to form the carboxylic acid, followed by neutralization and purification steps. Key parameters include:

-

Temperature control : Maintaining 90–150°C ensures complete conversion while minimizing side reactions like decarboxylation.

-

Acid concentration : Sulfuric acid concentrations below 30% result in incomplete hydrolysis, while concentrations above 70% promote sulfonation by-products .

-

Reaction monitoring : The reaction is halted when residual nitrile content falls below 0.1–1%, as determined by gas chromatography (GC) .

Purification and Yield

Post-hydrolysis, the crude product is neutralized with sodium hydroxide or potassium hydroxide to pH 7.5–10, decolorized with activated carbon, and acidified with hydrochloric or sulfuric acid to precipitate 4-MPA . Recrystallization from xylene or ethyl acetate/hexane mixtures yields a purity of 97.5–99% . Industrial-scale trials report yields of 86–90%, with melting points of 120–122°C .

Table 1: Hydrolysis Method Optimization Data

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfuric Acid Strength | 50–60% | 86–90 | 97.5–99 |

| Reaction Temperature | 120–130°C | 88 | 98.2 |

| Neutralization pH | 8–9 | 90 | 99.0 |

Friedel-Crafts Alkylation of Methyl Phenoxide

Single-Step Synthesis with Oxoethanoic Acid

An alternative route employs methyl phenoxide (4-methoxyphenol) and oxoethanoic acid (glyoxylic acid) in acetic acid under acidic conditions . This Friedel-Crafts reaction introduces the acetic acid side chain directly to the aromatic ring. The process involves:

-

Catalyst system : Concentrated sulfuric acid or hydrochloric acid facilitates electrophilic substitution.

-

Reaction monitoring : High-performance liquid chromatography (HPLC) tracks progress, with typical reaction times of 2–12 hours at 50–100°C .

Challenges and Modifications

While this method avoids toxic cyanide precursors, yields are moderate (35–40%) due to competing polymerization of glyoxylic acid . Reductive workup with sodium borohydride improves yields to 60–70%, but introduces additional purification steps .

Table 2: Friedel-Crafts Method Performance

| Condition | Value | Yield (%) |

|---|---|---|

| Reaction Time | 6–8 hours | 35–40 |

| Acid Catalyst | H₂SO₄ (50% v/v) | 40 |

| Reductive Workup | NaBH₄ in THF | 65 |

Catalytic Carbonylation of Chloro-4-Methoxybenzene

Two-Phase Reaction System

A less common but promising method involves carbonylation of 4-chloroanisole in a sodium hydroxide/organic solvent system under CO pressure . Palladium or nickel catalysts enable C–C bond formation at 80–120°C, yielding 4-MPA sodium salt, which is acidified to the free acid .

Advantages and Industrial Viability

This method offers high atom economy and avoids hazardous cyanides, but catalyst cost and deactivation remain barriers. Pilot studies report yields of 75–80%, with purity >95% after acidification .

Comparative Analysis of Methods

Table 3: Method Comparison for 4-MPA Synthesis

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nitrile Hydrolysis | 86–90 | Low | High | Moderate (H₂SO₄ waste) |

| Friedel-Crafts | 35–65 | Moderate | Medium | Low |

| Carbonylation | 75–80 | High | Low | Low |

Key findings:

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases are commonly employed.

Major Products:

Oxidation: 4-Methoxybenzaldehyde or 4-Methoxyacetophenone.

Reduction: 4-Methoxyphenylethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

4-Methoxyphenylacetic acid is a monocarboxylic acid characterized by the presence of a methoxy group at the para position of the phenyl ring. Its chemical formula is , and it is classified as an anisole derivative. The compound exhibits various biological activities, making it a subject of interest in multiple research domains.

Pharmaceutical Synthesis

4-MPA serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized to prepare:

- Methyl 4-methoxyphenylacetate : This is achieved through esterification with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst .

- Dinuclear gallium(III) and phenyltin(IV) carboxylate complexes : These complexes have potential pharmacological applications .

Enzyme Inhibition Studies

A notable study focused on the design and synthesis of this compound esters as potential inhibitors of soybean 15-lipoxygenase (SLO). The synthesized compounds demonstrated significant inhibitory activity, with IC50 values as low as 1.9 µM, indicating their potential as therapeutic agents against lipoxygenase-related disorders .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 7d | 3.8 | Moderate inhibition |

| 7e | 1.9 | High inhibition |

Plant Growth Regulation

Research has indicated that 4-MPA acts as a plant growth retardant. It has been shown to inhibit seed germination in cress and lettuce, suggesting its potential use in agricultural applications for controlling unwanted plant growth .

Case Study 1: Inhibition of Lipoxygenase

A group of researchers synthesized various esters of 4-MPA and evaluated their effectiveness as SLO inhibitors. The study utilized molecular docking techniques to understand the binding interactions within the enzyme's active site, highlighting the significance of lipophilic interactions in enzyme inhibition .

Case Study 2: Agricultural Applications

In another study, the effects of 4-MPA on seed germination were assessed. The results demonstrated that higher concentrations of the compound significantly reduced germination rates, indicating its potential utility in developing herbicides or growth regulators for specific crops .

Safety and Environmental Impact

According to safety data assessments, 4-MPA does not classify as acutely toxic or hazardous to aquatic environments under standard conditions . However, appropriate handling measures should be observed due to its chemical nature.

Mechanism of Action

The mechanism of action of 4-Methoxyphenylacetic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It has been found to inhibit the germination of cress and lettuce seeds, indicating its potential role as a plant growth retardant . The compound also acts as a ligand to synthesize pharmacologically important metal complexes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Properties of 4-Methoxyphenylacetic Acid and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₀O₃ | 166.18 | 85.5–86.5 | Methoxy, carboxylic acid |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76–78 | Phenyl, carboxylic acid |

| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.14 | 149–151 | Hydroxyl, carboxylic acid |

| 3,4-Dihydroxyphenylacetic acid | C₈H₈O₄ | 168.15 | 128–130 | Dihydroxyl, carboxylic acid |

| 4-Hydroxy-3-methoxyphenylacetic acid | C₉H₁₀O₄ | 182.17 | 128–130 | Hydroxyl, methoxy, carboxylic acid |

| Benzoic acid | C₇H₆O₂ | 122.12 | 122–123 | Phenyl, carboxylic acid |

- This compound has a lower melting point (85.5–86.5°C) compared to hydroxylated analogues like 4-hydroxyphenylacetic acid (149–151°C), likely due to reduced hydrogen bonding from the methoxy group .

- Phenylacetic acid lacks substituents on the aromatic ring, resulting in simpler solubility profiles but lower biological specificity .

Research Findings and Trends

- Anticancer Potential: Thiadiazole derivatives of this compound target AKT/PKB pathways, showing promise in reducing tumor proliferation .

- Material Science : The compound’s decarboxylation under photocatalytic conditions highlights its utility in covalent organic framework (COF) synthesis .

Biological Activity

4-Methoxyphenylacetic acid (4-MPA), with the chemical formula C₉H₁₀O₃ and CAS number 104-01-8, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 166.174 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 306.0 ± 17.0 °C |

| Melting Point | 84-86 °C |

| Flash Point | 124.3 ± 14.4 °C |

4-MPA is characterized as a monocarboxylic acid and a methoxy-substituted phenylacetic acid, which places it within the class of organic compounds known as anisoles. It is utilized as an intermediate in pharmaceutical synthesis and has been identified as a metabolite in various biological fluids, including urine and cerebrospinal fluid .

1. Anticancer Properties

Recent studies have highlighted the potential of 4-MPA as a biomarker for non-small cell lung cancer (NSCLC). Research indicates that it may play a protective role against the development of this type of cancer. Specifically, it has shown high sensitivity and specificity in distinguishing between NSCLC patients and healthy controls .

Case Study:

A study conducted by Xiang et al. (2018) demonstrated that plasma levels of cortisol, cortisone, and 4-MPA could serve as potential biomarkers for early detection of NSCLC . The findings suggest that monitoring these metabolites could improve diagnostic accuracy and facilitate early intervention strategies.

2. Inhibition of Lipoxygenase Activity

4-MPA has been evaluated for its inhibitory effects on soybean 15-lipoxygenase (SLO), an enzyme implicated in inflammatory processes. A study found that certain esters of 4-MPA exhibited significant inhibitory activity against SLO, with IC₅₀ values indicating effective concentrations for enzyme inhibition . This suggests a potential role for 4-MPA derivatives in anti-inflammatory therapies.

Table: Inhibition Data for 4-MPA Esters

| Compound | IC₅₀ (µM) |

|---|---|

| Ester 7d | 3.8 |

| Ester 7e | 1.9 |

These results indicate that modifications to the structure of 4-MPA can enhance its pharmacological efficacy.

3. Plant Growth Regulation

In agricultural contexts, 4-MPA has been noted for its ability to inhibit seed germination in species such as cress and lettuce. This property positions it as a potential plant growth regulator, which could be leveraged in crop management practices .

The biological activity of 4-MPA can be attributed to several mechanisms:

- Antioxidant Activity: Phenolic compounds like 4-MPA are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Enzyme Inhibition: The ability of 4-MPA to inhibit lipoxygenase suggests it may modulate inflammatory pathways, potentially reducing tissue damage associated with chronic inflammation.

Q & A

Q. Basic: What are the optimal laboratory synthesis methods for 4-methoxyphenylacetic acid, and what factors influence yield and purity?

Answer:

The oxidation of 4-methoxyphenethyl alcohol using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalyzed by sodium hypochlorite and sodium chlorite in a biphasic system (acetonitrile/water) at pH 6.7 and room temperature is a high-yield method. Key factors include:

- pH Control : Maintain pH 6.5–7.0 to prevent overoxidation to ketones .

- Reagent Ratios : Use 1.2 equivalents of sodium chlorite for complete conversion .

- Temperature Management : Gradual heating to 35°C during workup minimizes side reactions, achieving >85% yield and ≥97% purity .

Alternative methods like Friedel-Crafts acylation require anhydrous conditions but risk regioisomeric byproducts (e.g., 2-methoxy derivatives), necessitating chromatographic purification .

Q. Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Storage : Amber glass containers at 15–25°C with desiccant packs to prevent hydrolysis .

- Incompatibilities : Segregate from strong oxidizers (e.g., peroxides) and acids/alkalis to avoid exothermic reactions .

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and N95 respirators during bulk handling .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste (EPA D003) .

Q. Basic: How can researchers determine the solubility of this compound in non-aqueous solvents for purification?

Answer:

Supercritical CO₂ (scCO₂) at 308 K and 15 MPa dissolves 2.34 × 10⁻³ mol/L, with hysteresis observed between compression/decompression cycles . For traditional solvents:

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives as 15-lipoxygenase (15-LOX) inhibitors?

Answer:

- Ester Modifications : Meta-nitro substitution on benzyl esters (e.g., compound 7e ) reduces IC₅₀ to 1.9 µM (vs. 3.8 µM for unsubstituted derivatives) by enhancing hydrogen bonding to Leu370 and π-π stacking with Phe173 in soybean 15-LOX .

- Species Specificity : Human 15-LOX-1 shows 40% lower inhibition than soybean orthologs; address this via molecular dynamics simulations to identify divergent active-site residues .

- Cellular Permeability : Assess derivatives using Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s) to prioritize candidates with bioavailability .

Q. Advanced: What strategies enable stereochemical control in synthesizing polymeric derivatives of this compound?

Answer:

- Radical Polymerization : Use azobisisobutyronitrile (AIBN) at 60°C to generate syndiotactic-rich poly(4-methoxyphenylacrylate) (75% syndio, confirmed by ¹³C NMR) .

- Post-Polymerization Functionalization : Thiol-ene "click" chemistry with cysteine residues achieves >90% conjugation efficiency for drug-delivery applications .

- Biocompatibility Testing : Evaluate hydrolytic degradation (pH 7.4, 37°C) over 28 days; >80% mass retention indicates suitability for sustained-release formulations .

Q. Advanced: How can metabolomic studies leverage this compound as a biomarker for renal dysfunction in type 2 diabetes?

Answer:

- Sample Preparation : Use solid-phase extraction (HLB cartridges) to isolate this compound from urine, reducing matrix interference by 95% .

- Quantification : LC-MS/MS with deuterated internal standards (LOQ = 0.1 ng/mL) reveals 3.5-fold higher levels in low eGFR patients (p = 3.03 × 10⁻²) .

- Multivariate Analysis : LASSO regression identifies this compound among 7 metabolites (AUC = 0.870) predictive of renal decline .

Q. Advanced: How do conflicting solubility data for this compound in supercritical CO₂ impact experimental design?

Answer:

Discrepancies arise from:

- Hysteresis Effects : Solubility during compression (2.34 × 10⁻³ mol/L at 15 MPa) vs. decompression (1.98 × 10⁻³ mol/L) .

- Co-Solvent Variance : 5% methanol increases solubility by 60%, but ethanol shows <20% enhancement .

Mitigation : Pre-equilibrate scCO₂ for 30 min at target pressure and validate via in-line FTIR spectroscopy to monitor phase behavior .

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm) with 0.1% H₃PO₄/ACN gradient (95:5 to 60:40 in 20 min) detects impurities <0.1% .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 3.73 (s, OCH₃), δ 3.52 (s, CH₂), and δ 6.85–7.25 (aromatic protons) .

- FTIR : Confirm carbonyl (1705 cm⁻¹) and methoxy (1250 cm⁻¹) groups; absence of OH stretches (>3000 cm⁻¹) indicates anhydrous conditions .

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPFNQUDKRYCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059288 | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

138.00 to 140.00 °C. @ 3.00 mm Hg | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-01-8 | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Methoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoanisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoanisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJP2V8U5K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 °C | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.